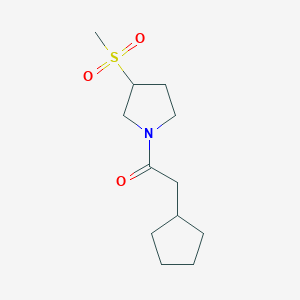

2-Cyclopentyl-1-(3-(methylsulfonyl)pyrrolidin-1-yl)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-Cyclopentyl-1-(3-(methylsulfonyl)pyrrolidin-1-yl)ethanone” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This compound is part of a class of compounds known as synthetic cathinones, which are derivatives of cathinone, a natural alkaloid found in the shrub Catha edulis .

Applications De Recherche Scientifique

Organocatalysis and Synthesis

Asymmetric Michael Addition : A study by (Singh et al., 2013) demonstrated the use of a pyrrolidine-based catalyst, derived from l-proline, for asymmetric Michael addition. This catalyst enabled the synthesis of γ-nitro carbonyl compounds with high yield and stereoselectivity, highlighting its potential in organic synthesis.

Cycloaddition Reactions for Cyclobutenes : The research by (Alcaide et al., 2015) explored the uncatalyzed reaction of alkynes with 1,2-dipoles for synthesizing cyclobutenes. This study provides insights into metal-free direct cycloaddition reactions, crucial for developing new synthetic pathways.

N-Radical-Initiated Cyclization : Mao et al. (2017) described a N-radical-initiated cyclization for the sulfonylation of alkenes through sulfur dioxide insertion (Mao et al., 2017). This process is efficient and demonstrates the versatile use of sulfur-containing compounds in organic synthesis.

Antimicrobial Applications

- Synthesis and Antimicrobial Activity : Salimon et al. (2011) synthesized and evaluated the antimicrobial activity of 1-(5-mercapto-1,3,4-oxadiazol-2-yl) -2-(pyridine-2-ylamino)ethanone. The compound exhibited significant antimicrobial activity, indicating its potential in pharmaceutical applications (Salimon et al., 2011).

Catalysis and Chemical Reactions

Carbene-Catalyzed Oxidative Reactions : A study by (Zheng et al., 2019) highlighted the use of carbene-catalyzed oxidative reactions between enals and nitrogen ylides to access 2-pyrones, demonstrating the application of these compounds in creating functional molecules.

Diels-Alder Reactions : Xiao and Ketcha (1995) investigated the use of 2- and 3-acetyl-1-(phenylsulfonyl)pyrroles in Diels-Alder reactions. This study is significant in the synthesis of tetrahydroindole derivatives, showing the utility of these compounds in complex chemical reactions (Xiao & Ketcha, 1995).

Propriétés

IUPAC Name |

2-cyclopentyl-1-(3-methylsulfonylpyrrolidin-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO3S/c1-17(15,16)11-6-7-13(9-11)12(14)8-10-4-2-3-5-10/h10-11H,2-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPVGBQMHAFCEKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1CCN(C1)C(=O)CC2CCCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Amino-8-benzoyl-3-azatricyclo[7.3.1.0,5,13]trideca-1(13),5,7,9,11-pentaene-2,4-dione](/img/structure/B2711407.png)

![[4-[[[2-(Methoxy)ethyl]amino]sulfonyl]phenyl]boronic acid](/img/structure/B2711408.png)

![9-benzyl-3-ethyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2711411.png)

![3-(2-methoxyethyl)-5-methyl-2-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2711415.png)

![N-(2-chlorobenzyl)-3-(4-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2711422.png)

![2-({1-[(4-Methyl-1,3-thiazol-5-yl)methyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile](/img/structure/B2711429.png)

![N-(3,4-dimethoxyphenyl)-2-[4-methyl-6-oxo-2-(piperidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide](/img/structure/B2711430.png)